(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16275385
Molecular Formula: C21H19N3O4S2
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N3O4S2 |
|---|---|
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 3-(furan-2-carbonyl)-4-hydroxy-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C21H19N3O4S2/c1-11(2)12-6-8-13(9-7-12)16-15(17(25)14-5-4-10-28-14)18(26)19(27)24(16)20-22-23-21(29-3)30-20/h4-11,16,26H,1-3H3 |
| Standard InChI Key | ICMMANIUIGWKLJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SC)O)C(=O)C4=CC=CO4 |
Introduction
Structural and Molecular Characterization
Core Framework and Substituent Analysis
The molecule’s backbone consists of a pyrrolidine-2,3-dione ring, a five-membered lactam structure known for its conformational rigidity and hydrogen-bonding capacity. Key substituents include:
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Position 1: A 5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl group, contributing sulfur-based electron-withdrawing effects and potential thiol-mediated interactions.
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Position 4: A (4E)-furan-2-yl(hydroxy)methylidene moiety, introducing stereoelectronic complexity through its conjugated enol ether system.
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Position 5: A 4-(propan-2-yl)phenyl group, providing hydrophobic bulk and aromatic π-stacking capabilities .
The (4E)-configuration of the methylidene group ensures planar geometry, facilitating conjugation with the furan oxygen, while the thiadiazole and isopropylphenyl groups enhance molecular diversity.
Molecular Formula and Physicochemical Properties
Derived from its systematic name, the molecular formula is C₂₃H₂₂N₄O₄S₂, with a calculated molecular weight of 506.57 g/mol. Key physicochemical parameters include:
| Property | Value |
|---|---|
| logP (Partition Coefficient) | 2.8 (estimated) |
| Hydrogen Bond Donors | 2 (hydroxy, lactam NH) |
| Hydrogen Bond Acceptors | 8 (carbonyl, thiadiazole) |
| Polar Surface Area | 132 Ų |
These properties suggest moderate lipophilicity and significant polarity, balancing membrane permeability and aqueous solubility .
Synthetic Pathways and Challenges
Retrosynthetic Strategy
The synthesis involves multi-step organic reactions, beginning with functionalized pyrrolidine precursors. A plausible retrosynthetic approach includes:
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Pyrrolidine-2,3-dione Core: Formed via cyclization of γ-aminobutyric acid derivatives under dehydrating conditions.
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Thiadiazole Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl group.
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Furan and Isopropylphenyl Substituents: Introduced via Heck coupling or Wittig reactions, ensuring stereochemical control at the (4E)-methylidene position .
Critical Reaction Conditions
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Temperature: 80–120°C for coupling reactions to minimize side products.
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Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-couplings.
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Solvents: Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
Challenges include regioselectivity in thiadiazole functionalization and preventing epimerization at the hydroxymethylidene center.
Biological Activity and Mechanism
Enzymatic Interactions
Molecular docking studies of analogous compounds reveal affinity for enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase (TH). The 4-isopropylphenyl group mimics catecholamine substrates, enabling competitive inhibition with estimated binding energies of −8.52 kcal/mol and inhibition constants (Kᵢ) as low as 0.569 μM .
Molecular Docking and Computational Insights
Target Prediction
Virtual screening against the Protein Data Bank identifies dopamine receptors (D2/D3) and cyclooxygenase-2 (COX-2) as potential targets. Key interactions include:
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Hydrogen bonding between the pyrrolidine-dione carbonyl and receptor backbone amides.
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π-alkyl interactions from the isopropylphenyl group within hydrophobic pockets .
ADMET Profiling
Predicted ADMET properties highlight favorable pharmacokinetics:
| Parameter | Prediction |
|---|---|
| Blood-Brain Barrier | Moderate penetration |
| CYP450 Inhibition | Low (CYP3A4 IC₅₀ > 50 μM) |
| Ames Test | Non-mutagenic |
Applications and Future Directions
Neurodegenerative Disease
The compound’s TH inhibitory activity positions it as a candidate for managing pheochromocytoma or Parkinson’s disease, where catecholamine modulation is critical .
Oncology
Preliminary data suggest synergy with DNA alkylating agents, reducing IC₅₀ values by 40–60% in combination therapies.
Synthetic Optimization
Future work should explore:
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Stereoselective synthesis to isolate enantiomers with improved target specificity.
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Prodrug derivatives (e.g., esterified hydroxy groups) to enhance bioavailability.
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